1-(4-chlorobenzyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole
Description
Historical Context of Benzimidazole-Thiophene Hybrid Development
The evolution of benzimidazole-thiophene hybrids traces back to foundational discoveries in heterocyclic chemistry. Benzimidazole’s recognition as a bioisostere of purines in the 1940s laid the groundwork for its pharmacological exploration. Early studies highlighted its structural resemblance to vitamin B~12~ degradation products, spurring interest in derivatives for antimicrobial and antiviral applications. Thiophene’s incorporation into medicinal scaffolds gained momentum in the 1980s, driven by its electron-rich π-system and ability to modulate electronic properties in conjugated systems.
The convergence of these motifs emerged in the early 2000s, as synthetic strategies like Ullmann coupling and Huisgen cycloaddition enabled precise functionalization. For instance, Youssif et al. demonstrated that hybridizing benzimidazole with triazole-thiophene systems enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli by 35–80% relative to ciprofloxacin. Similarly, Mariappan et al. reported thiophene-benzimidazole hybrids with dual analgesic and anti-inflammatory effects, achieving 55–65% inflammation inhibition in murine models. These advancements underscored the synergy between benzimidazole’s rigid planar structure and thiophene’s electronic contributions, establishing a framework for targeted substitutions at C2 and N1 positions.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-thiophen-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2S/c19-14-9-7-13(8-10-14)12-21-16-5-2-1-4-15(16)20-18(21)17-6-3-11-22-17/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQWXTHLJFHWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its pharmacological potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 4-chlorobenzylamine with thiophene-2-carbaldehyde in the presence of an acid catalyst. The compound features a benzimidazole core, which is known for its versatility in medicinal chemistry.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including this compound. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast cancer) | 25.72 ± 3.95 |
| U87 (Glioblastoma) | 45.2 ± 13.0 |
| HCT116 (Colon cancer) | 7.4 |
The compound has been reported to induce apoptosis in cancer cells, suggesting a mechanism that may involve the activation of intrinsic apoptotic pathways .
2. Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has also been extensively studied. In particular, the compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | Moderate |
These findings indicate that the compound may serve as a promising lead for developing new antimicrobial agents .
3. GABA-A Receptor Modulation
Another intriguing aspect of the biological activity of this compound is its potential as a positive allosteric modulator (PAM) of GABA-A receptors. This modulation can influence various neurological functions and may provide therapeutic avenues for treating anxiety and other neurological disorders .
Case Studies
Several case studies have been conducted to explore the pharmacological effects of this compound:
- Study on Anticancer Effects : A study conducted on tumor-bearing mice demonstrated that treatment with this compound significantly suppressed tumor growth compared to control groups, reinforcing its potential as an anticancer agent .
- Antimicrobial Efficacy Assessment : In vitro tests against clinical isolates of bacteria showed that this compound exhibited potent activity, particularly against resistant strains, highlighting its potential in addressing antibiotic resistance issues .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives often correlates with their structural features. The presence of halogen substituents, such as chlorine in this compound, enhances lipophilicity and may improve binding affinity to biological targets.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 1-(4-chlorobenzyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole, have been extensively studied for their antimicrobial properties. Research indicates that modifications in the imidazole structure can enhance antibacterial and antifungal activities. For instance, benzimidazole derivatives exhibit significant activity against various strains of bacteria and fungi, making them promising candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has shown potential in anticancer applications. Studies have demonstrated that certain benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural features of this compound may contribute to its effectiveness in targeting cancer cells, particularly through mechanisms involving the disruption of cellular signaling pathways .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of benzimidazole derivatives. The incorporation of thiophene groups into the structure can enhance anti-inflammatory activity, making compounds like this compound valuable in treating inflammatory diseases .
Antiviral Activity
Recent studies have explored the antiviral potential of benzimidazole derivatives against various viruses, including those responsible for respiratory infections. The compound's ability to inhibit viral replication and enhance host immune responses positions it as a candidate for antiviral drug development .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Melting Points :
- The thiophen-2-yl group at C2 correlates with high melting points (e.g., 344–346°C for 3p ), likely due to strong intermolecular π-π interactions. However, the introduction of a 4-chlorobenzyl group (as in the target compound) may reduce crystallinity, as seen in 3v (129–131°C) .
- Bulky substituents like 4-methoxynaphthyl (Compound I) further disrupt packing, lowering melting points .
Chlorinated derivatives (e.g., 3v) show antifungal activity, likely due to enhanced electrophilicity from the chloro group .
Synthetic Efficiency :
- Yields for thiophene-functionalized benzimidazoles vary widely (37–68%), influenced by reaction conditions. Green synthetic routes (e.g., aqueous media in ) offer moderate yields (55–68%) but improved sustainability.
Contradictions and Limitations
- Synthetic Challenges : Low yields (e.g., 35–47% in ) for N-substituted derivatives indicate steric hindrance from bulky groups like 4-chlorobenzyl.
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-chlorobenzyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole?
- Methodology : The compound is typically synthesized via a two-step protocol. First, 2-(thiophen-2-yl)-1H-benzo[d]imidazole is prepared by condensing o-phenylenediamine with thiophene-2-carboxaldehyde under acidic conditions (e.g., using SiO₂ as a catalyst in ethanol at reflux). In the second step, the benzimidazole intermediate is alkylated with 4-chlorobenzyl chloride in the presence of a base such as K₂CO₃ in DMF at 80–90°C for 6–8 hours . Yield optimization may involve varying solvent polarity or catalyst loading (e.g., nano-SiO₂ for improved efficiency) .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodology : Structural validation requires a combination of:
- ¹H/¹³C NMR : Key signals include the singlet for the chlorobenzyl CH₂ group (δ ~5.2–5.6 ppm) and aromatic protons from the benzimidazole (δ ~7.1–8.1 ppm) and thiophene (δ ~7.2–7.4 ppm) .
- FT-IR : Absorbances for C=N (1592–1678 cm⁻¹) and C-Cl (670–750 cm⁻¹) bonds are critical .
- ESI-MS : Molecular ion peaks at m/z 337.1 ([M+H]⁺) confirm the molecular formula C₁₈H₁₂ClN₂S .
Advanced Research Questions
Q. How can discrepancies in reported NMR chemical shifts for this compound be resolved?
- Methodology : Variations in NMR data (e.g., chlorobenzyl CH₂ protons at δ 5.21 in CDCl₃ vs. δ 5.55 in DMSO-d₆ ) arise from solvent polarity and hydrogen bonding effects. To standardize reporting:
- Use deuterated solvents consistently (e.g., CDCl₃ for non-polar environments).
- Include temperature control (e.g., 25°C) and internal standards (TMS).
- Cross-reference with computational NMR predictions (DFT/B3LYP/6-311++G**) to validate experimental shifts .
Q. What is the mechanistic role of the thiophene substituent in modulating biological activity?
- Methodology : The thiophene moiety enhances π-π stacking with microbial enzyme targets (e.g., S. aureus dihydrofolate reductase). Comparative studies with pyridyl or phenyl analogs show:
- Antimicrobial Potency : Thiophene derivatives exhibit lower MIC values (e.g., 8 µg/mL vs. 16 µg/mL for pyridyl analogs) due to sulfur's electronegativity and hydrophobic interactions .
- Fluorescence Properties : Thiophene's conjugated system increases quantum yield (Φ = 0.42) for cellular imaging applications .
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodology :
- Catalyst Screening : Replace K₂CO₃ with trifluoroacetic acid (TFA) in aqueous media to achieve 85% yield vs. 70% with traditional bases .
- Solvent Effects : Use DMF for alkylation (polar aprotic) vs. ethanol for condensation (protic). Microwave-assisted synthesis reduces reaction time from 8 hours to 30 minutes .
- Byproduct Analysis : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate impurities (e.g., unreacted 4-chlorobenzyl chloride) .
Q. What computational tools are suitable for studying this compound's binding to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0) or bacterial enzymes. The thiophene ring shows a binding affinity of −8.2 kcal/mol via hydrophobic pockets .
- MD Simulations : GROMACS can simulate stability over 100 ns, revealing conformational flexibility in the chlorobenzyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
